molecular formula C13H14O3 B12323042 Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate CAS No. 33577-97-8

Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate

Cat. No.: B12323042
CAS No.: 33577-97-8
M. Wt: 218.25 g/mol
InChI Key: UEDSNOSDKGZKNJ-UHFFFAOYSA-N
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Description

METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE is an organic compound with the molecular formula C13H14O3 and a molecular weight of 21825 It is characterized by the presence of a benzoate ester linked to a hydroxy-methyl-butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE typically involves the esterification of 3-(3-hydroxy-3-methyl-1-butynyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The hydroxy group in METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

  • METHYL 3-(3-HYDROXY-1-BUTYNYL)BENZOATE
  • METHYL 3-(3-METHYL-1-BUTYNYL)BENZOATE
  • METHYL 3-(3-HYDROXY-3-METHYL-1-PROPYNYL)BENZOATE

Comparison: METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE is unique due to the presence of both a hydroxy and a methyl group on the butynyl chain, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and boiling point, as well as distinct biological activities.

Properties

CAS No.

33577-97-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 3-(3-hydroxy-3-methylbut-1-ynyl)benzoate

InChI

InChI=1S/C13H14O3/c1-13(2,15)8-7-10-5-4-6-11(9-10)12(14)16-3/h4-6,9,15H,1-3H3

InChI Key

UEDSNOSDKGZKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)OC)O

Origin of Product

United States

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